
1,4,5,6-Tetrahydro-6-(3-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6-Tetrahydro-6-(3-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine is a complex organic compound characterized by its unique fused ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-6-(3-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a substituted hydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Formation of the Pyrrolo Ring: The pyrazole intermediate undergoes further cyclization with a suitable diene or dienophile to form the pyrrolo ring.
Introduction of the Diazepine Ring: The final step involves the formation of the diazepine ring through a condensation reaction with an appropriate amine and aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,6-Tetrahydro-6-(3-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to fully saturated analogs.
Applications De Recherche Scientifique
1,4,5,6-Tetrahydro-6-(3-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychological disorders, such as anxiety and depression.
Mécanisme D'action
The mechanism of action of 1,4,5,6-Tetrahydro-6-(3-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,6-Tetrahydro-6-phenyl-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine: Similar structure but lacks the chlorophenyl group.
1,4,5,6-Tetrahydro-6-(3-bromophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine: Similar structure with a bromophenyl group instead of chlorophenyl.
Uniqueness
1,4,5,6-Tetrahydro-6-(3-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain receptors and alter its pharmacokinetic properties, making it a valuable compound for specific research and therapeutic applications.
Propriétés
Numéro CAS |
156032-59-6 |
|---|---|
Formule moléculaire |
C16H15ClN4 |
Poids moléculaire |
298.77 g/mol |
Nom IUPAC |
9-(3-chlorophenyl)-3-methyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C16H15ClN4/c1-20-16-12(10-19-20)9-18-15(14-6-3-7-21(14)16)11-4-2-5-13(17)8-11/h2-8,10,15,18H,9H2,1H3 |
Clé InChI |
OOISGNVPJNOUGA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CNC(C3=CC=CN32)C4=CC(=CC=C4)Cl)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


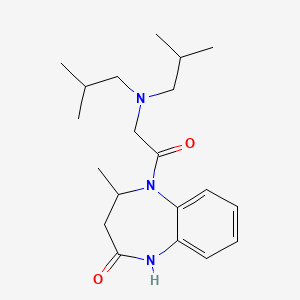
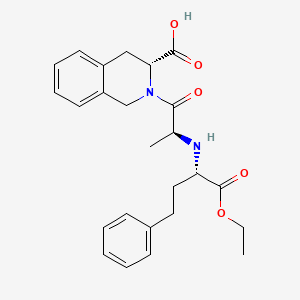
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)


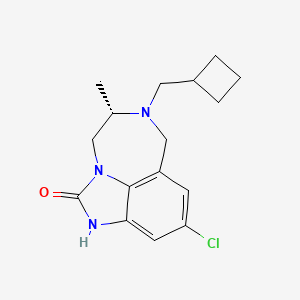
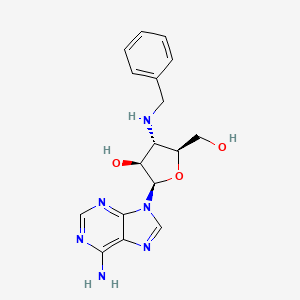
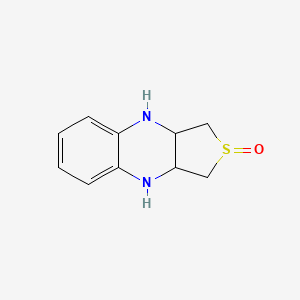
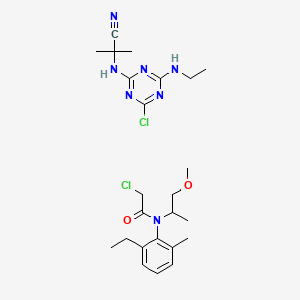


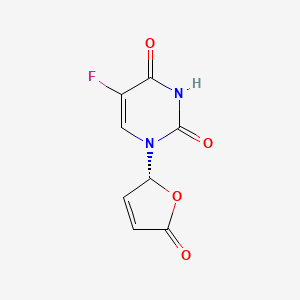
![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
![(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12783645.png)
